molecular formula C14H18BrNO B8213733 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine

Cat. No.: B8213733
M. Wt: 296.20 g/mol
InChI Key: LOENJHVEGWLVFM-UHFFFAOYSA-N
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Description

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a bromine atom at the 7th position of the dihydrobenzofuran ring, which is linked to a piperidine moiety through a methyl bridge.

Preparation Methods

The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by modulating neurotransmitter release, inhibiting enzyme activity, or binding to specific receptors . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine moiety, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-13-9-11(8-12-4-7-17-14(12)13)10-16-5-2-1-3-6-16/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOENJHVEGWLVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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